2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione
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Description
2-Chloro-3′,4′-dimethoxybenzil, also known as 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione, is a chemical compound with the molecular formula ClC6H4(CO)2C6H3(OCH3)2 . It is a specific inhibitor of human carboxylesterase-2 (hCE-2) .
Synthesis Analysis
2-Chloro-3′,4′-dimethoxybenzil may be synthesized from 2-chloro-3,4-dimethoxybenzil and ammonia or ethylamine. The reaction product is then subjected to hydrogenation or borohydride reduction to yield the target compound .Molecular Structure Analysis
The molecular weight of 2-Chloro-3′,4′-dimethoxybenzil is 304.73 . Its linear formula is ClC6H4(CO)2C6H3(OCH3)2 .Chemical Reactions Analysis
2-Chloro-3′,4′-dimethoxybenzil can be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Physical and Chemical Properties Analysis
The melting point of 2-Chloro-3′,4′-dimethoxybenzil is 119-123 °C (lit.) .Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. hCE-2 is involved in drug metabolism and detoxification.
Mode of Action
This compound acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can alter the metabolism and effectiveness of certain drugs and substances that are substrates of hCE-2.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-(2,4-dimethoxyanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-7-8-13(14(9-10)24-2)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKXCOVUFTYGCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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